molecular formula C5H6N2O2S B193873 2-Amino-4-thiazoleacetic acid CAS No. 29676-71-9

2-Amino-4-thiazoleacetic acid

Cat. No.: B193873
CAS No.: 29676-71-9
M. Wt: 158.18 g/mol
InChI Key: DYCLHZPOADTVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-thiazoleacetic acid is an organic compound with the molecular formula C5H6N2O2S. It is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4-thiazoleacetic acid typically involves the condensation of ethyl acetoacetate with thiourea, followed by hydrolysis. One common method includes the following steps:

    Condensation Reaction: Ethyl acetoacetate is reacted with thiourea in the presence of an acid catalyst to form the thiazole ring.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: An industrial method for producing high-purity this compound involves the following steps:

Chemical Reactions Analysis

2-Amino-4-thiazoleacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted thiazole derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

2-Amino-4-thiazoleacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-4-thiazoleacetic acid can be compared with other similar compounds such as:

    2-Aminothiazole: A simpler structure with similar biological activities.

    Ethyl 2-aminothiazole-4-acetate: An ester derivative with different solubility and reactivity.

    2-Amino-5-methylthiazole: A methyl-substituted analog with distinct chemical properties.

Uniqueness: this compound is unique due to its combination of an amino group and a carboxylic acid group on the thiazole ring, which imparts specific reactivity and biological activity .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCLHZPOADTVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Record name 2-AMINO-4-THIAZOLE ACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19807
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0024509
Record name 2-Amino-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-amino-4-thiazole acetic acid is a light orange powder. (NTP, 1992)
Record name 2-AMINO-4-THIAZOLE ACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19807
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 2-AMINO-4-THIAZOLE ACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19807
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

29676-71-9
Record name 2-AMINO-4-THIAZOLE ACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19807
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29676-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminothiazole-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029676719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminothiazol-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOTHIAZOLE-4-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSH3O4TNJT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

266 °F (Decomposes) (NTP, 1992)
Record name 2-AMINO-4-THIAZOLE ACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19807
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-thiazoleacetic acid
Reactant of Route 2
2-Amino-4-thiazoleacetic acid
Reactant of Route 3
2-Amino-4-thiazoleacetic acid
Reactant of Route 4
2-Amino-4-thiazoleacetic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-4-thiazoleacetic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-4-thiazoleacetic acid
Customer
Q & A

Q1: What are the main applications of 2-amino-4-thiazoleacetic acid in material science?

A1: this compound demonstrates potential in modifying materials for enhanced properties. For instance, it serves as a functional monomer in creating a chain-like structure on gold nanoparticles (AuNPs). These modified AuNPs act as colorimetric and spectrophotometric probes for detecting organophosphate pesticides in water and fruit samples []. Additionally, incorporating this compound into polyvinylidene fluoride membranes enhances their ultrafiltration properties, making them suitable for purifying Cr(VI) from water [].

Q2: How is this compound utilized in electrochemical sensing applications?

A2: Researchers have explored the use of this compound in developing electrochemical sensors. Specifically, it can be combined with multiwalled carbon nanotubes to modify glassy carbon electrodes. This modification enhances the electrode's sensitivity and selectivity for detecting copper(II) ions [].

Q3: Can this compound be produced as a result of drug degradation?

A3: Yes, this compound has been identified as a degradation product of the drug mirabegron. Specifically, it forms as a result of acylamino group hydrolysis in mirabegron []. This finding is crucial for understanding the stability of mirabegron and optimizing its production and storage conditions to maintain its quality and efficacy.

Q4: What analytical techniques are commonly employed to identify and characterize this compound?

A4: Several analytical techniques are valuable for studying this compound. In the context of drug degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is commonly employed to identify and characterize this compound as a degradation product []. This technique helps separate and identify the compound from other components in a mixture. Further structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry [], providing detailed information about the compound's structure and properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.